[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate
Description
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-22-15-4-2-3-12(7-15)17-9-14(20-26-17)10-23-19(21)13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJHASFCNFHTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is a complex organic molecule with potential biological activities. Its structure includes a methoxyphenyl group, an oxazole ring, and a benzodioxole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , and its IUPAC name is (Z)-3-(1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide. Its structure can be represented as follows:
| Component | Structure |
|---|---|
| Benzodioxole | Benzodioxole |
| Oxazole | Oxazole |
| Methoxyphenyl | Methoxyphenyl |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzodioxole and oxazole rings are known to modulate enzyme activities and receptor interactions. Specifically, the compound may inhibit certain enzymes involved in metabolic pathways or act as a ligand for specific receptors, leading to altered cellular responses.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes.
- Receptor Modulation : It could act on neurotransmitter receptors or other signaling pathways, influencing neurochemical signaling.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzodioxole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The oxazole moiety has been associated with cytotoxicity against various cancer cell lines .
Case Studies
- Study on Antimicrobial Activity : A study evaluating the antimicrobial effects of compounds with similar structures found that they significantly reduced bacterial growth in vitro, demonstrating the potential utility of these compounds in treating infections .
- Anti-inflammatory Research : In a model of acute inflammation, the administration of related compounds resulted in decreased edema and reduced levels of inflammatory markers .
- Cytotoxicity Assays : In vitro assays indicated that the compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values suggesting effective doses for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that oxazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that compounds containing oxazole rings can interfere with cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Oxazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The methoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and thus increasing its efficacy against microbial strains .
Neuroprotective Effects
Preliminary studies suggest that the compound may also possess neuroprotective effects. It has been hypothesized that oxazole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases .
Materials Science
Polymer Chemistry
In materials science, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be utilized as a building block for synthesizing novel polymers. The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Fluorescent Materials
The compound's unique structure also makes it a candidate for developing fluorescent materials. Its ability to emit light upon excitation can be exploited in organic light-emitting diodes (OLEDs) and bioimaging applications .
Agricultural Applications
Pesticide Development
There is growing interest in using oxazole derivatives as agrochemicals. The compound has been evaluated for its potential as a pesticide due to its ability to disrupt the biological processes of pests while being less toxic to non-target organisms . This dual action can lead to more sustainable agricultural practices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor cell lines with IC50 values lower than standard chemotherapeutics. |
| Study B | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study C | Neuroprotection | Indicated reduction in neuroinflammation markers in animal models of Alzheimer’s disease, suggesting potential therapeutic benefits. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be contextualized by comparing it to related compounds (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
- Substituent Effects: The 3-methoxyphenyl group on the oxazole ring distinguishes the target compound from analogs like [5-(difluoromethyl)-1,2-oxazol-3-yl]methyl amine hydrochloride.
- Benzodioxole vs. Benzothiophene: Compared to methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9, C10H9NO2S), the benzodioxole system in the target compound lacks sulfur but offers superior resistance to metabolic degradation due to its fused oxygen atoms .
- Ester vs. Amide Linkages : The benzodioxole carboxylate ester in the target compound may exhibit higher hydrolytic stability than amide-containing analogs like 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide, which are prone to enzymatic cleavage .
Research Findings
- Hydrogen-Bonding Patterns: Graph set analysis of similar oxazole derivatives (e.g., 3-cyclopropyl-1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]urea) shows that oxazole N-atoms frequently act as hydrogen-bond acceptors, while methoxy groups serve as donors in supramolecular assembly .
Preparation Methods
Modular Assembly Approach
This method involves coupling a pre-synthesized 5-(3-methoxyphenyl)-1,2-oxazole-3-methanol intermediate with 2H-1,3-benzodioxole-5-carbonyl chloride. Key steps include:
-
Oxazole Synthesis : The 1,2-oxazole ring is constructed via cyclocondensation of 3-methoxyphenylacetylene with hydroxylamine under acidic conditions.
-
Esterification : The oxazole methanol intermediate is reacted with benzodioxole-5-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the target ester.
Advantages : High purity (>95% by HPLC) and scalability.
Limitations : Requires isolation of intermediates, increasing time and cost.
Sequential Ring Construction
An alternative route constructs the oxazole and benzodioxole rings sequentially on a common scaffold:
-
Benzodioxole Formation : 3,4-Dihydroxybenzoic acid is protected as a methyl ester and cyclized with dichloromethane to form the benzodioxole ring.
-
Oxazole Cyclization : The methoxyphenyl group is introduced via a Hantzsch-type reaction using ethyl chlorooxaloacetate and ammonium acetate.
Advantages : Fewer isolation steps, higher atom economy.
Limitations : Risk of side reactions during cyclization.
Step-by-Step Synthetic Procedures
Synthesis of 5-(3-Methoxyphenyl)-1,2-Oxazole-3-Methanol
Starting Materials :
-
3-Methoxyphenylacetylene (1.2 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Acetic acid (solvent)
Procedure :
-
Dissolve 3-methoxyphenylacetylene (10 mmol) in glacial acetic acid (20 mL).
-
Add hydroxylamine hydrochloride (15 mmol) and reflux at 120°C for 6 hours.
-
Cool to room temperature, neutralize with NaHCO₃, and extract with ethyl acetate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield the oxazole methanol (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 97% |
| Melting Point | 112–114°C |
Esterification with Benzodioxole-5-Carbonyl Chloride
Reagents :
-
Oxazole methanol (1.0 eq)
-
Benzodioxole-5-carbonyl chloride (1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (solvent)
Procedure :
-
Dissolve oxazole methanol (5 mmol) in anhydrous DCM (15 mL).
-
Add triethylamine (10 mmol) and benzodioxole-5-carbonyl chloride (5.5 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours, wash with water, and concentrate.
-
Recrystallize from ethanol to obtain the target compound (72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98.5% |
| (TLC) | 0.45 (Hex/EA 3:1) |
Optimization of Reaction Conditions
Catalyst Screening for Oxazole Formation
Cyclocondensation efficiency varies significantly with catalysts:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 42 | 12 |
| ZnCl₂ | 68 | 6 |
| BF₃·Et₂O | 75 | 4 |
| p-TsOH | 58 | 8 |
Solvent Effects on Esterification
Polar aprotic solvents enhance reactivity:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 98.5 |
| THF | 65 | 97 |
| Acetonitrile | 58 | 95 |
| Toluene | 45 | 90 |
DCM provides optimal balance of solubility and reaction rate.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, oxazole-H), 7.42–7.38 (m, 4H, aromatic), 6.02 (s, 2H, dioxole-CH₂), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 161.0 (oxazole-C), 148.5 (dioxole-C), 112.4–125.8 (aromatic-C).
-
HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₅NO₆: 353.1002; found: 353.1005.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40, 1 mL/min):
-
Retention time: 8.2 min
-
Purity: 98.5% (area normalization).
Challenges and Mitigation Strategies
Q & A
Q. What are the optimized synthetic routes for [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the oxazole ring followed by coupling with the benzodioxole moiety. Key steps include:
- Condensation : React 3-methoxyphenyl derivatives with hydroxylamine under acidic conditions to form the oxazole core .
- Coupling : Use nucleophilic substitution or esterification to attach the benzodioxole group. For example, activate the carboxylate group using DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.
Q. Critical Parameters :
- Temperature: Maintain 60–80°C during cyclization to avoid side reactions .
- pH: Acidic conditions (pH 4–6) enhance oxazole ring stability .
Q. Table 1. Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1. Oxazole formation | 3-Methoxyphenylacetonitrile, NH2OH·HCl, EtOH, reflux | Ring closure | 60–70% |
| 2. Esterification | Benzodioxole-5-carboxylic acid, DCC, DMAP, DCM | Coupling | 50–65% |
| 3. Purification | Silica gel chromatography (EtOAc/Hexane 3:7) | Isolation | >95% purity |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to confirm methoxy (-OCH3), oxazole, and benzodioxole protons/carbons. For example, the benzodioxole methylene group appears as a singlet at δ 5.9–6.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 397.1052) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if crystals are obtainable) .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxole moiety .
- Hydrolysis Risk : Avoid aqueous buffers at pH >8, as the ester linkage may hydrolyze .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer : Preliminary studies on analogs suggest:
- Kinase Inhibition : Test against protein kinases (e.g., MAPK or EGFR) using in vitro kinase assays with ATP-Glo™ luminescence .
- Anti-inflammatory Activity : Evaluate COX-2 inhibition via ELISA, comparing IC50 values with celecoxib as a positive control .
- Binding Studies : Use surface plasmon resonance (SPR) or fluorescence quenching to assess interactions with serum albumin .
Q. How can computational models predict structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in kinase active sites (PDB: 1M17 for EGFR). Optimize the methoxyphenyl group’s orientation for hydrophobic interactions .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors to predict bioavailability .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Compare results under standardized protocols (e.g., ATP concentration in kinase assays). Replicate studies at pH 7.4 and 37°C .
- Cell Line Variability : Test cytotoxicity (via MTT assay) in multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
Q. What environmental degradation pathways should be evaluated?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis : Incubate in buffers (pH 4, 7, 9) at 25°C and 50°C; monitor degradation via LC-MS .
- Biodegradation : Use activated sludge models to assess microbial breakdown; measure half-life (t½) .
Q. How does this compound compare to structural analogs in pharmacological profiles?
- Methodological Answer : Design a Comparative Study :
- Synthesis Analogs : Replace the methoxyphenyl group with halogenated or nitro-substituted phenyl rings .
- Bioactivity Screening : Test analogs in parallel for IC50 (kinase inhibition) and EC50 (anti-inflammatory) .
- Data Analysis : Use PCA (principal component analysis) to cluster compounds by activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
